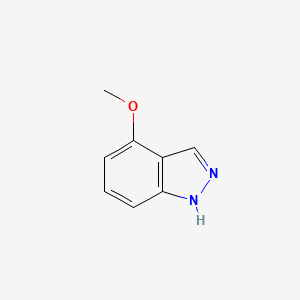

4-Methoxy-1H-indazole

Übersicht

Beschreibung

4-Methoxy-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Wirkmechanismus

Target of Action

4-Methoxy-1H-indazole primarily targets specific enzymes and receptors within the body. One of its main targets is the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. By inhibiting COX-2, this compound can reduce inflammation and pain .

Mode of Action

This compound interacts with the COX-2 enzyme by binding to its active site. This binding prevents the enzyme from converting arachidonic acid into prostaglandins, which are compounds that promote inflammation, pain, and fever. As a result, the inhibition of COX-2 by this compound leads to a decrease in the production of these pro-inflammatory mediators .

Biochemical Pathways

The inhibition of COX-2 by this compound affects several biochemical pathways. The most significant pathway is the arachidonic acid pathway, where the conversion of arachidonic acid to prostaglandins is blocked. This leads to a reduction in the downstream effects of inflammation, such as decreased vasodilation, reduced permeability of blood vessels, and lower recruitment of inflammatory cells to the site of injury .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed into the bloodstream and distributed throughout the body. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes, and is eventually excreted via the kidneys. The bioavailability of this compound is influenced by factors such as its solubility and the presence of food in the gastrointestinal tract .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the production of pro-inflammatory prostaglandins. This leads to decreased inflammation, pain, and fever. At the cellular level, the inhibition of COX-2 by this compound results in reduced activation of inflammatory pathways and a lower expression of inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and bioavailability. For instance, acidic environments may enhance the solubility of this compound, improving its absorption. Conversely, high temperatures may lead to the degradation of the compound, reducing its efficacy .

Biochemische Analyse

Biochemical Properties

4-Methoxy-1H-indazole interacts with various enzymes, proteins, and other biomolecules, contributing to its versatile biological activities . For instance, certain indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM . This suggests that this compound may interact with key enzymes and proteins involved in cell proliferation.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines . This suggests that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines, suggesting that they may exert their effects at the molecular level by interacting with key enzymes and proteins involved in cell proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Transition metal-catalyzed reactions, such as copper acetate-catalyzed N-N bond formation, are commonly employed . The reaction conditions often involve the use of dimethyl sulfoxide as a solvent and oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced indazole derivatives.

Substitution: Formation of halogenated or alkylated indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Methoxy-1H-indazole has been studied for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with multiple biological targets, making it a candidate for drug development.

Antitumor Activity

Several studies have highlighted the antitumor properties of indazole derivatives, including this compound. For example, compounds derived from indazole have shown efficacy against Polo-like kinase 4 (PLK4), which is implicated in tumor growth. A notable derivative, CFI-400945, demonstrated significant inhibition of HCT116 colon cancer cell growth in preclinical models .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Target | IC50 (nM) | Model |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | HCT116 (Colon Cancer) |

| Compound 82a | Pim Kinases | 0.4-1.1 | KMS-12 BM Cell Assay |

| Compound 105 | FGFRs | 0.9-6.1 | NCI-H1581 Xenograft |

Cardiovascular Applications

Indazole derivatives have also been explored for their cardiovascular effects. Research indicates that certain compounds can reduce blood pressure and heart rate by acting on imidazoline receptors . This suggests potential applications in treating hypertension and related cardiovascular conditions.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves various chemical strategies that modify the indazole core to enhance its biological activity. Structure-activity relationship studies are crucial for understanding how different substituents affect the compound's efficacy.

Synthesis Techniques

Recent advances in synthetic methodologies have facilitated the development of diverse indazole derivatives with improved pharmacological profiles. Techniques such as microwave-assisted synthesis and multi-component reactions have been employed to streamline the process .

Structure-Activity Relationships

SAR studies indicate that modifications at specific positions on the indazole ring can significantly influence biological activity. For instance, substituents at the 4 and 6 positions have been shown to enhance inhibitory effects against enzymes like IDO1, which is relevant in cancer therapy .

Other Biological Activities

Beyond antitumor and cardiovascular applications, this compound exhibits other noteworthy biological activities.

Anti-inflammatory Properties

Research has indicated that certain indazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotective Effects

Some studies suggest that indazole derivatives may possess neuroprotective properties, making them candidates for further exploration in neurodegenerative diseases .

Case Studies and Clinical Insights

Several case studies illustrate the clinical relevance of this compound derivatives:

- Case Study 1 : A derivative was tested in patients with BRAFV600-mutant melanoma, showing promising antitumor activity with manageable side effects at doses up to 400 mg twice daily .

- Case Study 2 : In preclinical models of hypertension, compounds based on the indazole scaffold demonstrated significant reductions in blood pressure, indicating their potential as antihypertensive agents .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.

2H-Indazole: Another tautomeric form with different stability and reactivity.

4-Methoxy-2H-indazole: Similar structure but different tautomeric form, leading to variations in properties.

Uniqueness: 4-Methoxy-1H-indazole is unique due to the presence of the methoxy group at the 4-position, which can enhance its solubility, reactivity, and potential biological activities compared to its non-methoxylated counterparts .

Biologische Aktivität

4-Methoxy-1H-indazole is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

This compound can be synthesized through various methods, including direct cyclization of appropriate precursors. The presence of the methoxy group at the 4-position is crucial as it influences the compound's biological properties. The molecular formula for this compound is .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance:

- In vitro Studies : Research indicates that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines. One study reported an IC50 value of 0.23–1.15 μM for a derivative against breast cancer cell line 4T1, demonstrating significant inhibition of cell proliferation and induction of apoptosis .

- Mechanism of Action : The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, alongside downregulation of the anti-apoptotic protein Bcl-2. This leads to increased reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential, ultimately promoting apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the indazole ring. A detailed SAR analysis reveals:

| Compound | Substituent | IC50 (μM) | Remarks |

|---|---|---|---|

| 2f | None | 0.23 | Potent against 4T1 cells |

| 2a | 4-(4-methylpiperazin-1-yl)phenyl | >10 | Low activity |

| 2b | N,N-dimethylsulfonamide | 0.80 | Improved potency |

| 2c | 4-sulfonylmorpholine | 0.34 | Enhanced activity |

This table illustrates how different substituents can either enhance or diminish the compound's efficacy against specific cancer types.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound derivatives:

- Breast Cancer Model : In vivo studies using a mouse model demonstrated that treatment with a specific derivative significantly suppressed tumor growth without noticeable side effects .

- Cell Cycle Analysis : Treatment with certain derivatives resulted in G0/G1 phase arrest in K562 cells, indicating a potential mechanism for their antitumor effects .

Eigenschaften

IUPAC Name |

4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-6(8)5-9-10-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXWAMSYANZWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646702 | |

| Record name | 4-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351210-06-5 | |

| Record name | 4-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.